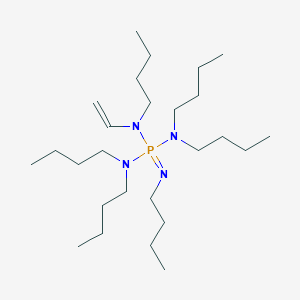
4-Acetamido-N-benzyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-N-benzyl-3-nitrobenzamide is an organic compound with the molecular formula C16H15N3O4 It is a derivative of benzamide, featuring an acetamido group, a benzyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-N-benzyl-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of benzamide to introduce the nitro group. This is followed by the acylation of the amine group to form the acetamido derivative. Finally, the benzyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-N-benzyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-acetamido-N-benzyl-3-aminobenzamide.
Scientific Research Applications
4-Acetamido-N-benzyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetamido-N-benzyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetamido and benzyl groups can interact with proteins and enzymes. These interactions can modulate biological pathways and lead to various effects, such as enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, which lacks the acetamido, benzyl, and nitro groups.
4-Acetamidobenzamide: Similar structure but without the benzyl and nitro groups.
N-Benzylbenzamide: Lacks the acetamido and nitro groups.
Uniqueness
4-Acetamido-N-benzyl-3-nitrobenzamide is unique due to the presence of all three functional groups (acetamido, benzyl, and nitro) on the benzene ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
92968-87-1 |
|---|---|
Molecular Formula |
C16H15N3O4 |
Molecular Weight |
313.31 g/mol |
IUPAC Name |
4-acetamido-N-benzyl-3-nitrobenzamide |
InChI |
InChI=1S/C16H15N3O4/c1-11(20)18-14-8-7-13(9-15(14)19(22)23)16(21)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,21)(H,18,20) |
InChI Key |
XXSUNXIUBAZROD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14346161.png)

![N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline](/img/structure/B14346166.png)

![2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid](/img/structure/B14346173.png)

![[(Isothiocyanatomethyl)selanyl]benzene](/img/structure/B14346198.png)

![4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)](/img/structure/B14346204.png)



